1H-Isoindol-1-ol, 3-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindol-1-ol, 3-methyl-1-phenyl- is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by a fused ring system containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindol-1-ol, 3-methyl-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one with methylating agents under acidic conditions . Another method includes the aminomethylation reaction using formaldehyde and N-arylpiperazines at the boiling point of tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Isoindol-1-ol, 3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Isoindol-1-ol, 3-methyl-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Isoindol-1-ol, 3-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects . The compound’s structure allows it to bind to multiple receptors, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-1H-indole: Known for its antimycobacterial activity.
1-Methyl-1H-indol-3-yl (phenyl)methanone: Used in early discovery research.
N-Substituted 1H-Isoindole-1,3(2H)-dione: Exhibits cyclooxygenase inhibitory activity.
Uniqueness: 1H-Isoindol-1-ol, 3-methyl-1-phenyl- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its fused ring system and the presence of both nitrogen and oxygen atoms make it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
18120-25-7 |
---|---|
Molekularformel |
C15H13NO |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
3-methyl-1-phenylisoindol-1-ol |
InChI |
InChI=1S/C15H13NO/c1-11-13-9-5-6-10-14(13)15(17,16-11)12-7-3-2-4-8-12/h2-10,17H,1H3 |
InChI-Schlüssel |
MTCHNXUQZGMLCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(C2=CC=CC=C12)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.